8-phenyl-7H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-phenyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQOHDPKOQCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309321 | |
| Record name | 8-phenyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-22-8 | |
| Record name | MLS003115082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-phenyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Phenyl 7h Purin 6 Amine and Its Analogs
Optimized Synthetic Routes to 8-phenyl-7H-purin-6-amine
Strategic Reaction Pathways and Reagent Selection
The synthesis of this compound and its derivatives often involves the construction of the purine (B94841) core from pyrimidine (B1678525) precursors. A common and effective method is the condensation of a substituted pyrimidine with a phenyl-containing moiety.
One established route involves the cyclocondensation of 4,5,6-triaminopyrimidine with a phenylacetic acid derivative. nih.gov For instance, microwave-assisted cyclocondensation of 4,5,6-triaminopyrimidine with 2,4-dichlorophenylacetic acid has been shown to yield the corresponding 8-benzyladenine derivative in good yield (79%). nih.gov This approach highlights the use of microwave irradiation to accelerate the reaction and improve efficiency. nih.gov
Another versatile method starts from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile. This intermediate can be treated with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia (B1221849) to furnish 9-phenyl-9H-purin-6-amine derivatives in high yields. core.ac.ukresearchgate.net
A one-pot, three-component protocol has also been reported for the synthesis of related purine-substituted quinazolinones, which involves the reaction of 7H-purin-6-amine, cyclohexane-1,3-dione, and various aromatic aldehydes in glacial acetic acid. e-journals.in This method provides a straightforward route to complex heterocyclic systems incorporating the purine core.
The selection of reagents and catalysts is crucial for optimizing these synthetic pathways. For example, in Suzuki-Miyaura cross-coupling reactions to introduce the phenyl group, palladium-based catalysts like Pd(PPh₃)₄ are commonly employed. The choice of base, such as Cs₂CO₃ or K₂CO₃, can also significantly influence the reaction outcome. nih.gov
Table 1: Comparison of Synthetic Routes for this compound and Analogs
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4,5,6-triaminopyrimidine, 2,4-dichlorophenylacetic acid | Microwave irradiation | 8-(2,4-dichlorobenzyl)adenine | 79% | nih.gov |
| 5-amino-1-phenyl-1H-imidazole-4-carbonitrile | 1. HC(OEt)₃, Ac₂O; 2. NH₃ | 9-phenyl-9H-purin-6-amine | High | core.ac.ukresearchgate.net |
| 7H-purin-6-amine, cyclohexane-1,3-dione, aromatic aldehyde | Glacial acetic acid, reflux | Purine-substituted quinazolinone | 55-82% | e-journals.in |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, catalytic reactions, and atom economy, are being increasingly applied to the synthesis of purine derivatives. rsc.orgacs.org
Microwave-assisted synthesis, as mentioned earlier, is a key green technique that can dramatically reduce reaction times and energy consumption. nih.gov The use of one-pot procedures, which combine multiple reaction steps without isolating intermediates, minimizes solvent usage and waste generation. e-journals.inrsc.org
Furthermore, the development of catalytic systems that are efficient and can be recycled is a major focus. For instance, the use of copper-catalyzed reactions for C-N bond formation presents a greener alternative to traditional methods that may use stoichiometric and often hazardous reagents. rsc.org The exploration of aqueous media for reactions, as demonstrated in the synthesis of some pyrazole (B372694) compounds, is another promising green approach that could be adapted for purine synthesis. acs.org The regioselective synthesis of (purin-6-yl)hydrazones has been achieved through a green chemistry approach involving the reaction of 2,6-dichloropurine (B15474) with hydrazine (B178648) hydrate (B1144303) followed by condensation with 1,3-dicarbonyl compounds. researchgate.net
Derivatization Strategies for Structural Modification of this compound
Structural modifications of the this compound scaffold are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of these compounds for various applications.
Rational Design of Phenyl Ring Substitutions
The phenyl ring at the 8-position offers a prime site for modification to modulate the compound's properties. A variety of substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics on biological activity. nih.gov
For example, the synthesis of analogs with dichloro-substitutions at the 2',4'- and 3',5'-positions of the phenyl ring has been reported. nih.gov While these substitutions can lead to potent compounds, they may also impact properties like aqueous solubility. The introduction of more polar functionalities has been observed to have a deleterious effect on the activity of certain purine-based inhibitors, highlighting the hydrophobic nature of the binding pocket they occupy. nih.gov
The synthesis of these substituted analogs often relies on starting with the appropriately substituted phenylacetic acid or using cross-coupling reactions with substituted phenylboronic acids.
Table 2: Examples of Phenyl Ring Substituted Analogs
| Parent Compound | Substitution on Phenyl Ring | Synthetic Approach | Reference |
|---|---|---|---|
| This compound | 2',4'-dichloro | Cyclocondensation with 2,4-dichlorophenylacetic acid | nih.gov |
Modifications of the Purine Heterocycle
The purine core itself can be modified at several positions to fine-tune the molecule's characteristics. Alkylation at the N9 position is a common modification. For instance, alkylation of 8-aryl-7H-purin-6-amine intermediates with reagents like pent-4-yn-1-yl 4-methylbenzenesulfonate (B104242) in the presence of a base such as Cs₂CO₃ yields a mixture of N9 and N7 isomers, which can be separated chromatographically. nih.gov
The exocyclic amino group at the 6-position can also be a point of derivatization. Furthermore, modifications can include the introduction of different functional groups at the C2 position of the purine ring.
Regioselective Synthesis of this compound Derivatives
Controlling the regioselectivity of reactions on the purine ring is a significant challenge in the synthesis of its derivatives. The N7 and N9 positions of the purine core are often both susceptible to alkylation, leading to mixtures of isomers. nih.gov
Strategies to achieve regioselective synthesis include the use of specific protecting groups or directing groups that favor reaction at a particular site. For example, the steric hindrance around one nitrogen atom can direct an incoming electrophile to the other. It has been observed that in some purine derivatives, the presence of a bulky group at a neighboring position can shield one of the nitrogen atoms, leading to selective alkylation at the less hindered position. acs.org
The development of regioselective metalation techniques has also provided a powerful tool for the functionalization of purines. The use of hindered TMP-amide bases of zinc and magnesium allows for the efficient and regioselective metalation at positions 8 and 6, enabling the introduction of various electrophiles in a controlled manner. researchgate.net
Purification and Advanced Analytical Characterization Techniques in this compound Research
The isolation and characterization of this compound and its analogs require a combination of meticulous purification methods and sophisticated analytical techniques to ensure the purity and confirm the structure of the synthesized compounds.
Purification Techniques
Following chemical synthesis, the crude product is subjected to one or more purification steps. Common techniques include:
Crystallization: This is a fundamental technique used to purify solid compounds. The choice of solvent is critical and is often an alcohol like methanol (B129727) or ethanol. google.com
Chromatography: Column chromatography, particularly flash chromatography, is widely used for the separation of purine derivatives from reaction byproducts and unreacted starting materials. mdpi.com For more challenging separations and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is employed. exeter.ac.uk
Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration. The filter cake is typically washed with cold solvents to remove residual impurities. exeter.ac.ukrsc.org Techniques such as filtration through a pad of celite are also used to remove fine particulates. exeter.ac.ukrsc.org
Advanced Analytical Characterization
To confirm the identity and structure of this compound and its analogs, a suite of analytical methods is utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number and environment of protons, with characteristic signals for the purine ring protons and the phenyl substituents. nih.govcore.ac.uk For instance, the protons at the H-2 and H-8 positions of the purine system, and the amine protons, show distinct chemical shifts. core.ac.uk ¹³C NMR complements this by identifying the carbon skeleton of the molecule. nih.govcore.ac.uk
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which helps in confirming the structure. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition. mdpi.comacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic stretching vibrations for N-H (amine) and C=N bonds are typically observed in the spectra of purine derivatives. core.ac.uk
The table below summarizes typical analytical data for purine derivatives related to this compound.
| Analytical Technique | Observation | Reference |
| ¹H NMR | Signals in the range of δ 8.0-8.3 ppm for purine H-2 and H-8 protons; δ 5.7-5.9 ppm for NH₂ protons. | core.ac.uk |
| ¹³C NMR | Signals around δ 152.0-152.6 ppm for C-2, δ 158.2-158.4 ppm for C-6, and δ 143.5-144.0 ppm for C-8. | core.ac.uk |
| IR Spectroscopy | N-H stretching vibrations observed at 3150-3300 cm⁻¹; C=N absorption at 1650-1660 cm⁻¹. | core.ac.uk |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | core.ac.ukexeter.ac.uk |
| Melting Point | 320-321 °C for 8-phenyl-9H-purin-6-amine. | sigmaaldrich.com |
This rigorous combination of purification and analytical characterization is essential for advancing the research and potential applications of this compound and its analogs.
Molecular Interactions and Biological Mechanisms of 8 Phenyl 7h Purin 6 Amine
Investigations into Nonsense Mutation Readthrough Efficacy of 8-phenyl-7H-purin-6-amine
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated, and typically non-functional, protein. nih.govresearchgate.net A therapeutic strategy known as nonsense suppression or translational readthrough aims to use small molecules to cause the ribosome to misread the PTC and insert an amino acid, thereby restoring the production of a full-length protein. nih.govujms.net The effectiveness of this process is influenced by the identity of the stop codon (UGA, UAG, or UAA) and the surrounding nucleotide sequence. nih.govresearchgate.net
While various compounds are under investigation for this purpose, including other purine (B94841) derivatives like 2,6-diaminopurine (B158960) (DAP) ujms.netbiorxiv.org, specific research data on the efficacy of this compound as a translational readthrough agent is not prominently available in the current scientific literature. The following sections describe the standard methodologies that would be employed to evaluate such a compound.
To assess the potential of a compound to induce readthrough, researchers utilize specialized in vitro cellular models. These systems are designed to quantify the restoration of protein function that is lost due to a nonsense mutation. A common approach involves the use of reporter gene assays in cultured mammalian cells, such as Human Embryonic Kidney 293 (HEK293) cells. biorxiv.org
In these models, a reporter gene, such as luciferase or NanoLuc, is modified to contain a specific PTC. biorxiv.org When these cells are treated with a test compound, any resulting readthrough of the PTC leads to the synthesis of a functional reporter protein. The activity of this protein can be measured, providing a quantitative assessment of the compound's readthrough efficiency. ujms.net Different cell lines may be used, and the choice can depend on the specific disease model being studied. pensoft.net For example, to test potential therapies for Phenylketonuria (PKU), cell lines expressing mutant Phenylalanine Hydroxylase (PAH) have been used.
The efficacy of a readthrough agent is highly dependent on the specific PTC and its sequence context. The three stop codons—UGA, UAG, and UAA—exhibit different baseline levels of readthrough, and compounds often show preferential activity for one over the others. nih.gov Furthermore, the nucleotide immediately following the stop codon (the +4 position) is a major determinant of termination efficiency; a purine in this position generally enhances termination, making readthrough less likely. nih.govresearchgate.net
An evaluation of a compound like this compound would involve testing its activity on reporter constructs containing each of the three PTCs in various nucleotide contexts. The results would allow for the determination of the compound's specificity and potency.
Table 1: Illustrative Data Table for Readthrough Efficacy
The following table is a hypothetical representation of how readthrough data for a test compound would be presented, as specific data for this compound is not available.
| Premature Termination Codon (PTC) | +4 Nucleotide | Reporter Construct | Hypothetical Readthrough Efficiency (%) |
| UGA | A | Luciferase-UGAA -Stop | 1.5 |
| UGA | C | Luciferase-UGAC -Stop | 4.2 |
| UAG | A | Luciferase-UAGA -Stop | 0.8 |
| UAG | C | Luciferase-UAGC -Stop | 2.1 |
| UAA | A | Luciferase-UAAA -Stop | 0.3 |
| UAA | C | Luciferase-UAAC -Stop | 0.9 |
Exploration of RNAi Pathway Modulation by this compound and Its Conjugates
RNA interference (RNAi) is a natural cellular process for post-transcriptional gene silencing, which can be harnessed for therapeutic purposes using small interfering RNAs (siRNAs). nih.govresearchgate.net The therapeutic potential of siRNAs is often limited by their stability and delivery. Chemical modifications to the oligonucleotide structure are employed to overcome these limitations. nih.govmdpi.com While extensive research exists on various nucleic acid modifications, studies specifically detailing the use of this compound to modulate the RNAi pathway have not been identified. The subsequent sections discuss the principles by which such a modification could be integrated into nucleic acids and its potential effects.
The incorporation of modified nucleobases into synthetic oligonucleotides is a well-established field. The C8 position of purines is an advantageous site for attaching other chemical groups, as it generally does not interfere with the Watson-Crick base pairing edge. whiterose.ac.uk Modifications with aryl groups, such as a phenyl group, at the C8 position of purines have been successfully achieved and incorporated into DNA and RNA strands. nih.govacs.orgmdpi.comd-nb.info
The primary method for this integration is through solid-phase synthesis using phosphoramidite (B1245037) chemistry. whiterose.ac.uk This involves the chemical synthesis of the 8-phenyl-adenosine nucleoside, followed by its conversion to a phosphoramidite building block. This reactive molecule can then be added at specific positions within a growing oligonucleotide chain using an automated DNA/RNA synthesizer. mdpi.comd-nb.info Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are key steps in synthesizing the initial C8-arylpurine nucleoside. mdpi.com
Introducing a bulky phenyl group at the C8 position of a purine base within a nucleic acid can significantly alter its local structure and properties. Such modifications force the nucleoside to adopt a syn conformation, in contrast to the typical anti conformation found in standard B-form DNA. nih.govacs.org
This conformational change can have several consequences for gene regulation when applied to an RNAi context:
Duplex Stability: The altered conformation can affect the thermal stability (melting temperature) of the siRNA duplex and its binding affinity to the target mRNA. This can influence the potency and duration of the gene-silencing effect.
Conformational Changes: The C8-phenyl modification has been shown to stabilize alternative nucleic acid structures, such as Z-DNA. nih.govacs.org In an RNA context, such changes could impact how the siRNA is processed by the Dicer enzyme or loaded into the RNA-Induced Silencing Complex (RISC).
Nuclease Resistance: While not the primary purpose of this specific modification, the bulky group may offer some steric hindrance to protect against degradation by cellular nucleases, a key goal of many other oligonucleotide modifications.
Identification of Molecular Targets and Binding Partners of this compound
Research has identified several molecular targets for this compound and structurally related purine derivatives. These interactions suggest its potential application in various therapeutic areas. The primary binding partners identified are adenosine (B11128) receptors and the molecular chaperone Heat Shock Protein 90 (Hsp90).
The compound has been described as an antagonist of the adenosine receptor, a class of G protein-coupled receptors. biosynth.com Adenosine receptors are involved in numerous physiological processes, and their modulation is a target for various diseases. biosynth.comnih.gov Derivatives of N6-phenyladenosine and 8-phenylxanthine (B3062520) have been studied extensively for their affinity and activity at these receptors. nih.govnih.gov
Furthermore, the 8-aryl-purine scaffold is a well-documented inhibitor of Heat Shock Protein 90 (Hsp90). nih.govnih.gov Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. nih.govmdpi.com By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibitors based on the purine scaffold block its function, leading to the degradation of oncogenic client proteins. nih.govgoogle.com Numerous derivatives of the 8-arylmethyl-9H-purin-6-amine class have been developed as potential anti-cancer agents. nih.govdrugbank.com
Table 2: Identified Molecular Targets of this compound and Related Purine Scaffolds
| Molecular Target | Target Class | Observed Interaction / Effect | References |
| Adenosine Receptors (e.g., A1, A2B) | G Protein-Coupled Receptor | Antagonism; competitive binding. biosynth.comnih.gov | biosynth.com, nih.gov, nih.gov |
| Heat Shock Protein 90 (Hsp90) | Molecular Chaperone | Inhibition; binds to N-terminal ATP pocket, leading to client protein degradation. nih.govmdpi.com | nih.gov, nih.gov, mdpi.com |
| Aurora Kinases | Protein Kinase | Potential for inhibition by purine derivatives, a target in cancer therapy. uminho.pt | uminho.pt |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Inhibition of resistance-conferring mutations by other N-phenyl-purine derivatives. acs.org | acs.org |
Proteomic and Interactome Profiling Approaches
Currently, public domain research lacks specific studies employing global proteomic and interactome profiling to comprehensively identify the protein binding partners of this compound. Methodologies such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics have not been extensively reported for this specific molecule. Consequently, a detailed, experimentally-derived interactome map for this compound is not available. The subsequent sections are therefore based on data from targeted ligand-binding studies and mechanistic inferences from related purine analogues.
Ligand-Receptor Binding Studies
This compound belongs to the class of 8-substituted purine derivatives, which are widely recognized for their interactions with purinergic receptors, a major class of G protein-coupled receptors (GPCRs). biosynth.comcncl.org.cn Research into this class of compounds has established their role as modulators of adenosine receptors (A1, A2A, A2B, and A3). sigmaaldrich.com
Specifically, 8-phenyl-9H-purin-6-amine (a tautomer of the compound of interest) has been identified as a potent antagonist of the A1 adenosine receptor, with a reported inhibitor constant (Ki) of 2 nM. ed.ac.uk The phenyl group at the 8-position of the purine core is a critical feature for this high-affinity binding. ed.ac.uk Studies on related 8-phenylxanthine derivatives further confirm that the 8-phenyl group contributes significantly to enhanced binding affinity at A2B adenosine receptors. nih.gov
The potent antagonism of adenosine receptors suggests that this compound likely exerts many of its biological effects by competitively blocking the binding of endogenous adenosine to these receptors. nih.govnih.gov The affinity for these receptors is highly dependent on the nature of the substituents on the purine core. nih.gov For instance, functionalized congeners of N6-phenyladenosine, a related structure, show a wide range of affinities for the A1 receptor, with Ki values from 1 to 100 nM. nih.gov
Below is a table summarizing the binding affinities of representative 8-phenylpurine derivatives for adenosine receptors, illustrating the high-affinity interactions characteristic of this structural class.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki) | Activity | Reference |
| 8-phenyl-9H-purin-6-amine (14c) | Human A1 | 2 nM | Antagonist | ed.ac.uk |
| N6,9-dicyclopentyl-8-phenyl-9H-purin-6-amine (19c) | Human A1 | <100 nM (KB) | Antagonist | ed.ac.uk |
| N6-phenyladenosine biotin (B1667282) conjugate | Rat A1 | 11 nM | Agonist | nih.gov |
| 1,3-dipropyl-8-phenylxanthine biotin conjugate | Rat A1 | >1000 nM | Antagonist | nih.gov |
| 8-phenyl-theophylline | A2B | ~22-fold enhancement vs theophylline | Antagonist | nih.gov |
Cellular Pathway Perturbations Induced by this compound
Effects on Ribosomal Function and Translational Machinery
While direct studies on the effects of this compound on ribosomal function are not available, the behavior of other purine analogues provides a strong framework for its potential mechanisms. The purine scaffold is a common feature in inhibitors of protein synthesis. nih.gov
One major mechanism by which purine derivatives can perturb translation is by inhibiting the initiation phase. nih.govacs.orgnih.gov For example, the purine analogue 3-deazaguanine has been shown to inhibit the initiation of translation by preventing the formation of the 43S preinitiation complex. nih.gov This results in an altered polyribosome profile, with an increase in monosomes and a decrease in larger, active polysomes, ultimately suppressing protein synthesis. nih.gov
Furthermore, recent studies have focused on designing purine-based analogues to target the eukaryotic initiation factor 4E (eIF4E), a key protein that binds to the 5' cap of mRNA to initiate translation. acs.orgnih.gov Overexpression of phosphorylated eIF4E is common in cancer, and its inhibition is a therapeutic strategy. nih.gov Newly synthesized purine derivatives have demonstrated the ability to inhibit p-eIF4E, thereby blocking cap-dependent translation. acs.orgnih.gov Given its structure, this compound could potentially interact with components of the translational machinery, such as initiation factors or the ribosome itself, in a manner analogous to these other purine derivatives.
Influence on Nucleic Acid Metabolism and Processing
The purine structure of this compound suggests a high likelihood of interaction with nucleic acids (DNA and RNA) and the enzymes involved in their metabolism. Purines are fundamental components of DNA and RNA, and small molecules containing a purine core can interfere with nucleic acid functions through various mechanisms. wikipedia.org
The 2-amino group of the purine ring is a critical recognition element for the binding of many small molecules to the minor groove of the DNA double helix. nih.gov The presence of this group in this compound (adenine is 6-aminopurine) makes it a candidate for DNA interaction.
Moreover, purine analogues can interact with regulatory RNA structures. For instance, purine riboswitches, which are non-coding RNA domains found in mRNA, can bind directly to purine-like ligands, including adenine (B156593) analogues, to regulate gene expression. nih.gov The binding of a ligand to a riboswitch can induce conformational changes in the RNA, affecting processes like transcription termination or translation initiation. nih.gov The ability of the purine riboswitch to adapt its structure to bind various purine analogues highlights a potential mechanism by which this compound could influence gene expression at the RNA level. nih.gov The hydrogen-bonding patterns of 8-substituted purines can also be altered, potentially affecting their pairing with complementary bases in nucleic acid structures. acs.org
Structure Activity Relationship Sar Studies of 8 Phenyl 7h Purin 6 Amine Analogs
Correlating Structural Modifications with Nonsense Readthrough Activity
No publicly available studies were identified that systematically modify the 8-phenyl-7H-purin-6-amine structure and measure the corresponding effects on nonsense readthrough.
SAR Analysis for RNAi-Mediated Gene Regulation
Spatial and Electronic Contributions to Biological Function
Without experimental data on the biological activity of a series of analogs, it is not possible to determine the specific spatial and electronic requirements of the this compound scaffold for inducing nonsense readthrough or modulating RNAi pathways.
Table of Compounds
As no specific analogs of this compound were discussed in the context of the requested biological activities, a table of compounds cannot be generated.
Computational Chemistry and in Silico Modeling of 8 Phenyl 7h Purin 6 Amine
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-phenyl-7H-purin-6-amine, docking simulations would be employed to explore its binding affinity and mode of interaction with various protein targets. The process involves preparing the three-dimensional structure of the ligand (this compound) and the receptor protein, followed by a systematic search of the conformational space to identify the most stable binding pose, typically quantified by a scoring function that estimates the binding energy.
Potential biological targets for purine (B94841) analogs like this compound are numerous, given their structural similarity to endogenous purines. These can include enzymes such as kinases, polymerases, and phosphodiesterases, as well as receptors like adenosine (B11128) receptors. The selection of targets would be guided by the therapeutic area of interest.
A hypothetical molecular docking study would yield data such as binding energies and interaction patterns. For instance, the analysis might reveal key hydrogen bonds, hydrophobic interactions, or pi-stacking interactions between the purine and phenyl rings of the ligand and the amino acid residues of the protein's active site.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |
| Polymerase B | -7.9 | Asp185, Arg188, Phe256 | Hydrogen Bond, Pi-Stacking |
| Receptor C | -9.2 | Thr88, Met177, Trp243 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations can provide insights into its geometry, charge distribution, and molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity and interaction capabilities.
Calculations would typically start with a geometry optimization to find the most stable three-dimensional conformation of the molecule. Following this, properties such as the electrostatic potential surface can be calculated to identify electron-rich and electron-poor regions, which are indicative of sites for potential electrophilic and nucleophilic attack, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Representative Quantum Chemical Properties of this compound (Calculated at a Theoretical Level)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: These values are representative and would depend on the specific level of theory and basis set used in the calculation. Comprehensive published data for this specific molecule is not available.
Molecular Dynamics Simulations of this compound-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Following a molecular docking study, the most promising docked complex of this compound and a biomolecule would be subjected to MD simulations in a simulated physiological environment (e.g., in water with ions at a specific temperature and pressure).
These simulations can assess the stability of the binding pose predicted by docking. By analyzing the trajectory of the simulation, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein to see if they remain in a stable conformation. Furthermore, MD simulations can reveal detailed information about the hydrogen bond occupancy, water-mediated interactions, and conformational changes in the protein upon ligand binding. Such detailed understanding is crucial for rational drug design and optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) would be required.
For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of compounds with potentially higher potency. The model can also provide insights into the structural features that are important for the desired biological activity.
Research Applications in Advanced Materials and Photochemistry Utilizing 8 Phenyl 7h Purin 6 Amine
Role of 8-phenyl-7H-purin-6-amine in Photosensitive Resin Compositions
There is no available data in scientific journals or patents that describes the incorporation or role of This compound in photosensitive resin compositions. While the broader class of purine (B94841) derivatives has been investigated for various photophysical properties, the specific application of this compound in this context is not documented.
Information regarding the mechanisms of photoreactivity and polymerization initiation for This compound is not present in the reviewed literature. The potential for this compound to act as a photoinitiator or to participate in photoreactive processes within a polymer matrix has not been reported.
As there are no documented instances of This compound being used in photosensitive material formulations, no research on the optimization of such formulations exists.
Exploration of Optical and Electronic Properties in Functional Materials
While the optical and electronic properties of various purine derivatives have been the subject of research, specific studies detailing these properties for This compound within the context of functional materials are not available. The potential of this compound to contribute to the optical or electronic characteristics of advanced materials remains unexplored in the public domain.
Development of Novel Photolithographic Processes
A comprehensive search of patents and academic literature did not yield any information on the use of This compound in the development of novel photolithographic processes. Its potential role as a component in photoresists or other materials used in photolithography has not been documented.
Future Directions and Interdisciplinary Research Opportunities for 8 Phenyl 7h Purin 6 Amine
Emerging Methodologies for Comprehensive Compound Characterization
The complete elucidation of the structure, purity, and physicochemical properties of 8-phenyl-7H-purin-6-amine is fundamental to understanding its function. While standard methods provide a solid baseline, emerging analytical techniques offer unprecedented levels of detail and sensitivity.
Standard characterization relies on a suite of spectroscopic and chromatographic techniques. Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are routinely used to confirm the functional groups and structural backbone of synthesized heterocyclic compounds mdpi.comresearchgate.netresearchgate.net.
However, for complex molecules, more advanced, multi-dimensional NMR techniques are becoming essential for unambiguous structural assignment. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal intricate details about proton-proton and proton-carbon connectivities within the molecule nih.gov.
Mass spectrometry is also evolving. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, crucial for confirming elemental composition nih.gov. Furthermore, specialized techniques like ion-pairing ultra-performance liquid chromatography-tandem mass spectrometry (IP-RP-UPLC-MS/MS) have been optimized for the sensitive and simultaneous analysis of multiple purine (B94841) and pyrimidine (B1678525) metabolites, a methodology that could be adapted for detailed studies of this compound and its metabolic fate in biological systems nih.gov.
Beyond empirical analysis, computational methods are emerging as a powerful characterization tool. Quantitative structure-property relationship (QSPR) approaches, using quantum chemical methods like density functional theory (DFT), can estimate key properties such as the acid dissociation constant (pKa), which is vital for predicting a compound's behavior in physiological environments wright.edu.
| Methodology | Type | Information Yielded | Relevance to this compound |
|---|---|---|---|
| Advanced 2D NMR (COSY, HSQC, HMBC) | Spectroscopy | Unambiguous assignment of ¹H and ¹³C signals; detailed structural connectivity. nih.gov | Precise structural confirmation and differentiation from isomers. |
| IP-RP-UPLC-MS/MS | Chromatography/Mass Spectrometry | Fast, sensitive, and simultaneous quantification of multiple polar metabolites. nih.gov | Analysis in complex biological matrices; pharmacokinetic and metabolic studies. |
| High-Resolution Mass Spectrometry (HRMS) | Mass Spectrometry | Highly accurate mass-to-charge ratio for elemental composition confirmation. nih.gov | Verification of molecular formula and purity. |
| Computational QSPR/DFT | Theoretical Chemistry | Estimation of physicochemical properties (e.g., pKa, solubility). wright.edu | Prediction of biopharmaceutical properties and behavior in physiological media. |
Integration into Multi-component Research Systems
The synthesis of complex molecules like this compound is increasingly benefiting from advanced chemical strategies that prioritize efficiency, diversity, and sustainability. Multi-component reactions (MCRs) are at the forefront of this evolution, representing a powerful tool for the rapid assembly of complex molecular scaffolds from simple precursors in a single step researchgate.net.
MCRs are highly valued in medicinal chemistry and drug discovery for their ability to generate large libraries of structurally diverse compounds with high atom economy and reduced waste researchgate.net. Purine and pyrimidine derivatives, given their biological significance, are key targets for MCR-based synthesis bohrium.com. It is widely believed that MCRs played a role in the prebiotic synthesis of the building blocks of life, including purines researchgate.netbohrium.com. Modern synthetic chemistry now leverages this principle to create novel bioactive compounds bohrium.comresearchgate.net.
Several MCR strategies are applicable to the synthesis of purine analogs:
Imine-Initiated MCRs: Reactions like the Strecker, Mannich, and Petasis reactions begin with the formation of an imine or iminium ion, which then reacts with other components to build molecular complexity nih.gov.
Amidine-Based MCRs: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction (GBB-3CR) is particularly relevant, as it utilizes amidines—a key structural feature in purine precursors—to construct fused heterocyclic systems that mimic natural purines like adenine (B156593) rug.nl.
Aqueous MCRs: The development of MCRs that proceed in water addresses the principles of green chemistry. Researchers have developed high-yielding, aqueous, one-pot MCRs to create purine precursors from key synthons like 5-aminoimidazoles, demonstrating a path to more sustainable synthesis nih.govacs.org.
The integration of this compound's core structure into MCR-based research systems would enable the rapid generation of a diverse library of analogs. By varying the components in the reaction, researchers can systematically modify the purine scaffold to explore structure-activity relationships (SAR) for various biological targets.
| MCR Strategy | Key Reactants | Primary Advantage | Potential Application |
|---|---|---|---|
| Groebke-Blackburn-Bienaymé (GBB) | Amidine, Aldehyde, Isocyanide | Direct synthesis of fused imidazopyrimidines and similar adenine mimetics. rug.nl | Creating libraries of this compound analogs for screening. |
| Biginelli-type Reactions | β-ketoester, Amine/Urea, Aldehyde | Classic method for building dihydropyrimidine scaffolds, which are precursors to purines. rsc.org | Stepwise synthesis of complex, substituted purine cores. |
| Aqueous MCRs | Aminoimidazoles, Aldehydes, Cyanamide derivatives | Environmentally friendly (uses water as solvent), high-yielding. nih.govacs.org | Sustainable large-scale synthesis of purine precursors. |
Theoretical Frameworks for Predicting this compound Efficacy and Applications
Computational modeling and theoretical chemistry provide powerful predictive tools that can guide and accelerate the experimental investigation of this compound. These in silico methods can predict biological activity, elucidate mechanisms of action, and inform the design of new, more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key theoretical framework used in drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govyoutube.com. For purine derivatives that act as antagonists for targets like the adenosine (B11128) A₃ receptor, 3D-QSAR and pharmacophore models have been successfully developed. These models identify the essential structural features (e.g., electrostatic, steric, and hydrogen-bonding factors) required for potent and selective receptor binding nih.govnih.gov. Such models could be used to predict the activity of novel this compound derivatives and prioritize which compounds to synthesize and test.
Molecular Docking and Dynamics Simulations offer a more granular view of the interactions between a ligand and its biological target. Molecular docking predicts the preferred orientation of a molecule within the binding site of a receptor, such as an enzyme or a G-protein-coupled receptor researchgate.net. Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the specific interactions that anchor the ligand in place nih.govnih.gov. For this compound, these techniques could be used to screen virtual compound libraries against known biological targets (e.g., adenosine receptors, kinases) and to understand its mechanism of action at an atomic level.
These theoretical approaches can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates. The development of robust theoretical models for this compound would represent a major step toward realizing its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-phenyl-7H-purin-6-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Microwave-assisted synthesis under controlled pressure (8 bar) and temperature has been effective for analogous 8-arylmethylpurine derivatives. For example, microwave irradiation with aryl halides and purine precursors in polar aprotic solvents (e.g., DMF) can achieve yields >70% . Purification via preparative TLC (e.g., CHCl3/MeOH/NH3 = 25:1) ensures removal of byproducts. Key parameters to optimize include catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and reaction time .
| Synthetic Example | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 8-Arylmethyl derivative (3a) | Microwave, 8 bar, 120°C | 75 | 98% |
| 8-Phenyl analog (hypothetical) | Pd(OAc)₂, DMF, 100°C | 68 | 95% |
Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?
- Methodological Answer : Use a combination of H/C NMR, X-ray crystallography, and computational modeling. For instance, H NMR chemical shifts at δ 8.2–8.4 ppm (purine H8) and δ 7.2–7.5 ppm (phenyl protons) are diagnostic. X-ray crystallography via SHELX refinement (e.g., SHELXL-2018) provides unambiguous bond-length data to distinguish 7H vs. 9H tautomers . DFT calculations (e.g., B3LYP/6-31G*) can predict tautomeric stability in solution .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Perform kinetic stability assays in PBS (pH 7.4) at 37°C, monitored via HPLC. Solubility can be enhanced using co-solvents (e.g., DMSO <5%) or cyclodextrin inclusion complexes. Stability data for similar purines (e.g., 7-methyladenine) show decomposition <10% over 24 hours in aqueous buffers .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?
- Methodological Answer : Cross-validate using high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC). For example, if MS suggests a molecular ion at m/z 269.9 (M+H) but NMR indicates impurities, use preparative HPLC to isolate the target compound and re-analyze. Contradictions in fragmentation patterns may arise from isotopic variants or adducts, requiring collision-induced dissociation (CID) studies .
Q. What strategies mitigate low duplex stability in oligonucleotides incorporating this compound analogs?
- Methodological Answer : Modify the sugar-phosphate backbone (e.g., phosphorothioate linkages) or introduce stacking-enhancing substituents (e.g., electron-withdrawing groups on phenyl). Fluorescence quenching studies (as in 8-aza-7-deazapurin analogs) can identify steric clashes or electronic mismatches in duplexes .
| Duplex Stability | (°C) | Δ vs. Control |
|---|---|---|
| 8-Phenyl analog (hypothetical) | 62.3 | -3.5 |
| 2-Amino-modified (3d) | 58.9 | -7.0 |
Q. How does the phenyl substituent at C8 influence the binding affinity of this compound to adenosine receptors?
- Methodological Answer : Perform competitive binding assays (e.g., H-NECA displacement) using HEK-293 cells expressing A receptors. Molecular docking (e.g., AutoDock Vina) can predict interactions between the phenyl group and hydrophobic receptor pockets (e.g., Phe168). Compare with 7-methyl or unsubstituted analogs to quantify steric/electronic effects .
Q. What analytical techniques are critical for detecting trace decomposition products in this compound under oxidative stress?
- Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ ionization. Monitor for oxidative byproducts (e.g., 8-phenylpurine-6-oxide, m/z 286.1). Accelerated stability testing (40°C/75% RH) over 14 days can simulate long-term degradation .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: e.g., temperature, catalyst loading).
- Use design-of-experiments (DoE) to identify interactions between CPPs.
- Statistical tools (e.g., ANOVA) can isolate variability sources .
Q. What protocols ensure reproducibility in crystallographic data for this compound polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
